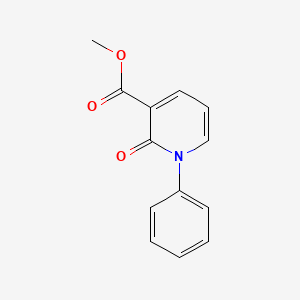

2-氧代-1-苯基-1,2-二氢吡啶-3-羧酸甲酯

描述

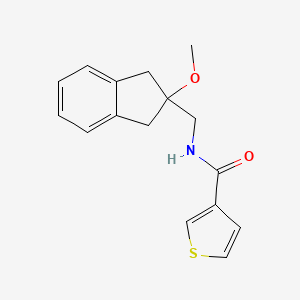

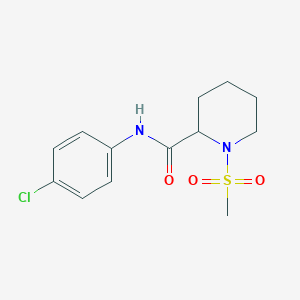

“Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate” is a chemical compound that can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is useful as a drug precursor or perspective ligand .

Synthesis Analysis

This compound can be synthesized through a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacted with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate” is represented by the InChI code:1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) . Chemical Reactions Analysis

The chemical reactions involving this compound are mainly catalytic multicomponent reactions. The compound can react with terminal alkynes, isocyanates, and malonates in the presence of copper acetylides .科学研究应用

合成和化学反应

- 2-氧代-1-苯基-1,2-二氢吡啶-3-羧酸甲酯已用于各种化学合成工艺中。例如,其衍生物已用于合成 Biginelli 化合物,这些化合物在嘧啶并[2,3-b]噻嗪和噻唑并[3,2-a]嘧啶的形成中具有重要意义 (Kappe 和 Roschger,1989)。这些化合物在制药和材料科学中具有潜在应用。

晶体结构和光谱研究

- 该化合物一直是晶体学和光谱研究的主题。例如,某些衍生物的晶体结构,如 2-甲基-4-苯基-5-氧代-5H-茚并[1,2-b]吡啶-3-羧酸乙酯,已经确定,提供了对它们的分子构型和进一步化学修饰潜力的见解 (Pandian 等人,2014)。

药物前体和配体应用

- 这种化学物质用作药物合成的前体,并具有作为预期配体的应用。其衍生物因在制造药物前体中的效用而受到关注,突出了其在药物化学中的重要性 (Dotsenko 等人,2019)。

药物研究

- 在药物研究中,该化合物的衍生物已被确定为抗高血压剂和冠状血管扩张剂,展示了其在心血管治疗中的重要性 (Abernathy,1978)。

染料和色牢度性能

- 该化合物已用于分散染料的合成中。对源自 4,6-二羟基-2-氧代-1-苯基吡啶-3-羧酸甲酯的这些染料的研究考察了它们在涤纶织物上的应用及其色牢度性能,证明了其在纺织工业中的相关性 (Parveen 等人,2007)。

抗菌评价

- 该化合物的 novel 衍生物已被合成并对其抗菌性能进行了评估。这项研究表明这些衍生物在开发新的抗菌剂中的潜力 (Shastri 和 Post,2019)。

未来方向

作用机制

Mode of Action

It is known that dihydropyridine derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .

Biochemical Pathways

Dihydropyridine derivatives have been associated with various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Dihydropyridine derivatives are known to have a wide range of biological activities, including antihypertensive, antianginal, and antidiabetic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

属性

IUPAC Name |

methyl 2-oxo-1-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYPFXMZSPVINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)

![Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2942121.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2942122.png)

![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)

![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2942126.png)